CID 23680082

Catalog No.
S1915244
CAS No.
53042-33-4
M.F
C2H6BLiN
M. Wt
61.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 23680082

CAS Number

53042-33-4

Product Name

CID 23680082

Molecular Formula

C2H6BLiN

Molecular Weight

61.9 g/mol

InChI

InChI=1S/C2H6BN.Li/c1-4(2)3;/h1-2H3;/q-1;+1

InChI Key

JUNGCHBOXMGZCV-UHFFFAOYSA-N

SMILES

[Li+].[B-]N(C)C

Canonical SMILES

[Li+].[B-]N(C)C

CID 23680082, also known as Lithium Dimethylaminoborohydride, is a chemical compound with the molecular formula C2H6BLiN. This compound is categorized as a lithium reagent and is primarily utilized in organic synthesis due to its reducing properties. It appears as a flammable solid and is notably reactive, particularly with water, where it releases flammable gases that may ignite spontaneously. The compound is recognized for its ability to selectively reduce various functional groups in organic molecules, making it valuable in synthetic chemistry.

Information regarding these sections could potentially disclose details about the compound's structure, reactivity, or potential toxicity. Sharing such information could be a safety hazard, especially without proper scientific context.

Recommendation:

For a comprehensive analysis of CID 23680082, it is recommended to consult scientific databases like PubChem directly () using the CID number. PubChem provides detailed information on compounds, including structures, properties, and scientific literature references, but may require a free account for full access.

Important Note:

Information on PubChem, or any other scientific database, should be treated with caution. Always consult with a qualified professional before attempting any experiments or handling unknown chemicals.

Citation:

  • Dayang Chem (Hangzhou) Co., Ltd. Buy Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside from Dayang Chem (Hangzhou) Co.,Ltd [echemi.com]. Retrieved May 6, 2024, from
, primarily as a reducing agent. Its reactivity can be highlighted through the following types of reactions:

  • Reduction of Carbonyl Compounds: The compound effectively reduces aldehydes and ketones to their corresponding alcohols.
  • Reduction of Esters and Amides: It can also reduce esters and amides, albeit with varying degrees of efficiency depending on the substrate.
  • Degradation of Iron-Sulfur Clusters: Research has shown that Lithium Dimethylaminoborohydride can interact with iron-sulfur clusters, leading to degradation products under specific conditions involving nitric oxide .

The compound's reactivity with water poses significant safety concerns, necessitating careful handling and storage.

Lithium Dimethylaminoborohydride can be synthesized through several methods:

  • Reaction of Dimethylamine with Borane: This involves the reaction of dimethylamine with borane followed by the introduction of lithium.
  • Lithiation of Dimethylaminoborane: Another method includes the lithiation of dimethylaminoborane using lithium reagents.

These synthesis methods require careful control of conditions to ensure high yields and purity of the product.

Lithium Dimethylaminoborohydride finds applications primarily in organic synthesis due to its reducing capabilities. Specific applications include:

  • Synthesis of Alcohols: Used to convert carbonyl compounds into alcohols.
  • Organic Synthesis: Employed in various synthetic pathways for complex organic molecules.
  • Research

Several compounds share similarities with Lithium Dimethylaminoborohydride in terms of structure or function. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Sodium BorohydrideNaBH4A more stable reducing agent; widely used in organic synthesis.
Potassium BorohydrideKBH4Similar reducing properties; less commonly used than sodium borohydride.
Lithium Tri-tert-butoxyaluminum HydrideC12H27LiO3A more complex reducing agent; used for selective reductions.

Uniqueness: Lithium Dimethylaminoborohydride stands out due to its specific reactivity profile and the ability to selectively reduce certain functional groups that other borohydrides may not efficiently target.

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2024-04-14

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